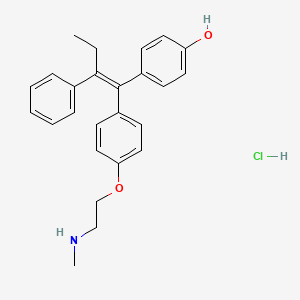

Endoxifenhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Endoxifen hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

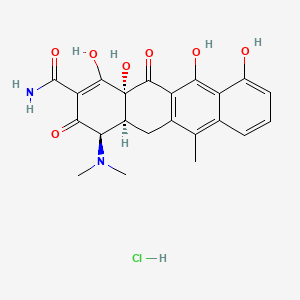

Endoxifen hydrochloride, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ER alpha (ERα) . These receptors play a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

Endoxifen hydrochloride interacts with its targets, the estrogen receptors, by binding to them. This binding is more potent than tamoxifen and equipotent to 4-hydroxytamoxifen in its ability to bind to ERα and ERβ . It functions in part by targeting ERα for degradation by the proteasome in breast cancer cells . This interaction results in the blocking of ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation .

Biochemical Pathways

Endoxifen hydrochloride affects several biochemical pathways. It alters the gene expression profiles of MCF7 cells, a type of breast cancer cell, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites . Pathway analysis of differentially regulated genes reveals substantial differences related to endoxifen concentrations, including significant induction of cell cycle arrest and markers of apoptosis following treatment with high concentrations of endoxifen . Additionally, endoxifen may uniquely target signaling kinases such as ATM and PI3K/AKT .

Pharmacokinetics

Endoxifen hydrochloride is an active metabolite of tamoxifen, produced by the CYP2D6 enzyme . It is taken orally and demonstrates substantial oral bioavailability . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce endoxifen and afimoxifene (4-hydroxytamoxifen) . Endoxifen also undergoes demethylation to norendoxifen, a reversible sulfate conjugation reaction via sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, sulfate conjugation via sulfotransferase 2A1 to 4-endoxifen sulfate, or glucuronidation via UGT1A8, UGT1A10, UGT2B7, or UGT2B15 to tamoxifen glucuronides .

Result of Action

The molecular and cellular effects of endoxifen hydrochloride’s action include the degradation of ERα, blocking of ERα transcriptional activity, inhibition of estrogen-induced breast cancer cell proliferation , and significant induction of cell cycle arrest and markers of apoptosis .

Action Environment

The action, efficacy, and stability of endoxifen hydrochloride can be influenced by various environmental factors. For instance, alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Furthermore, genetic variations, such as impaired CYP2D6 metabolism, can significantly reduce endoxifen concentrations in humans and result in a higher risk of breast cancer recurrence .

Biochemische Analyse

Biochemical Properties

Endoxifen Hydrochloride is known to interact with several enzymes and proteins. It is a potent antiestrogen that functions in part by targeting Estrogen Receptor α (ERα) for degradation by the proteasome in breast cancer cells . It also blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation . Endoxifen Hydrochloride is formed in the liver by the CYP2D6-mediated oxidation of N-desmethyltamoxifen .

Cellular Effects

Endoxifen Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking ERα transcriptional activity and inhibiting estrogen-induced breast cancer cell proliferation . It also targets ERα for degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Endoxifen Hydrochloride exerts its effects at the molecular level through several mechanisms. It functions as a potent antiestrogen by targeting ERα for degradation by the proteasome . This involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Endoxifen Hydrochloride’s effects change over time in laboratory settings. High concentrations of Endoxifen Hydrochloride result in greater inhibition of breast cancer cell growth than low concentrations . Therapeutic concentrations were maintained after repeated dosing .

Dosage Effects in Animal Models

The effects of Endoxifen Hydrochloride vary with different dosages in animal models. A single oral dose of 20 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs reached peak concentrations associated with maximal activity in vitro . Concentrations greater than 1 µM were sustained for 24 hours with a single dose of 80 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs .

Metabolic Pathways

Endoxifen Hydrochloride is involved in several metabolic pathways. It is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This process involves interactions with the CYP2D6 enzyme .

Subcellular Localization

Given its role as a selective estrogen receptor modulator, it is likely to be found in the nucleus where it interacts with estrogen receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Endoxifenhydrochlorid wird durch die Biotransformation von Tamoxifen synthetisiert. Der Prodrug Tamoxifen wird durch das Cytochrom-P450-Enzym CYP2D6 metabolisiert, um Endoxifen und Afimoxifen (4-Hydroxytamoxifen) zu produzieren . Die Synthese umfasst Hydroxylierungs- und Demethylierungsreaktionen, die durch CYP2D6 katalysiert werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Verwendung von Tamoxifen als Ausgangsmaterial. Das Verfahren umfasst die Biotransformation von Tamoxifen unter Verwendung von CYP2D6-Enzymen unter kontrollierten Bedingungen, um eine effiziente Produktion von Endoxifen sicherzustellen . Das Endprodukt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt, um Stabilität und Benutzerfreundlichkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylierung von Tamoxifen zur Herstellung von Endoxifen.

Reduktion: Ist nicht häufig an der Synthese oder dem Metabolismus von Endoxifen beteiligt.

Substitution: Die Demethylierung von Tamoxifen zur Herstellung von Endoxifen.

Häufige Reagenzien und Bedingungen

Hydroxylierung: Katalysiert durch CYP2D6-Enzyme.

Demethylierung: Ebenfalls katalysiert durch CYP2D6-Enzyme.

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen mit Tamoxifen gebildet wird, ist Endoxifen, das dann in seine Hydrochloridsalzform umgewandelt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Östrogenrezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Östrogenrezeptoren bindet und deren Aktivität moduliert. Es wirkt als starkes Antiöstrogen, indem es Östrogenrezeptor α in Brustkrebszellen zum Abbau anvisiert . Dies führt zur Hemmung der Östrogen-induzierten Zellproliferation und zur Induktion von Zellzyklusarretierung und Apoptose . Die beteiligten molekularen Ziele und Pfade umfassen den Östrogenrezeptor-Signalweg und den Proteinkinase-C- (PKC-) Weg .

Analyse Chemischer Reaktionen

Types of Reactions

Endoxifen hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylation of tamoxifen to produce endoxifen.

Reduction: Not commonly involved in the synthesis or metabolism of endoxifen.

Substitution: The demethylation of tamoxifen to produce endoxifen.

Common Reagents and Conditions

Hydroxylation: Catalyzed by CYP2D6 enzymes.

Demethylation: Also catalyzed by CYP2D6 enzymes.

Major Products Formed

The major product formed from the reactions involving tamoxifen is endoxifen, which is then converted to its hydrochloride salt form .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamoxifen: Die Stammverbindung, von der Endoxifen abgeleitet ist.

4-Hydroxytamoxifen: Ein weiterer aktiver Metabolit von Tamoxifen.

N-Desmethyltamoxifen: Ein primärer Metabolit von Tamoxifen.

Einzigartigkeit von Endoxifenhydrochlorid

This compound ist einzigartig in seiner höheren Potenz und Spezifität im Vergleich zu Tamoxifen und seinen anderen Metaboliten . Es hat sich gezeigt, dass es effektiver an Östrogenrezeptoren bindet und die Östrogen-induzierte Zellproliferation hemmt . Darüber hinaus hat this compound in klinischen Studien vielversprechende Ergebnisse bei der Behandlung von hormonunempfindlichem Brustkrebs und bipolarer Störung gezeigt .

Eigenschaften

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Endoxifen Hydrochloride exert its anti-cancer effects?

A: Endoxifen Hydrochloride, the active metabolite of Tamoxifen, functions as a potent anti-estrogen. It achieves this by competitively binding to estrogen receptors (ER) in the body, primarily those found in breast tissue. [, , ] By blocking estrogen from binding, Endoxifen Hydrochloride disrupts the signaling pathways that promote the growth of hormone-sensitive breast cancer cells. [, ] This makes it a valuable therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer.

Q2: Could you elaborate on the research conducted on Endoxifen Hydrochloride's efficacy in treating breast cancer, particularly in the context of resistance?

A: Preclinical studies have shown Endoxifen Hydrochloride to be a promising agent against ER+ breast cancer, even in models demonstrating resistance to aromatase inhibitors (AIs), a standard treatment for this cancer type. [, ] Notably, Endoxifen Hydrochloride displayed superior anti-tumor activity compared to Tamoxifen in letrozole-resistant cells. [] Furthermore, it effectively inhibited tumor growth in models resistant to Tamoxifen, suggesting its potential in overcoming treatment resistance. [] These findings are particularly significant as they highlight its potential in addressing a critical challenge in breast cancer treatment.

Q3: What are the current clinical trial findings related to Endoxifen Hydrochloride in breast cancer treatment?

A: Phase I clinical trials have been conducted to assess the safety, pharmacokinetics, and preliminary efficacy of Endoxifen Hydrochloride in women with aromatase inhibitor-refractory metastatic breast cancer. [] Results from these trials indicated acceptable toxicity profiles and promising antitumor activity at various dose levels. [] Furthermore, a randomized Phase II trial compared Endoxifen Hydrochloride to Tamoxifen in postmenopausal women with metastatic ER+ breast cancer. [] While the trial did not demonstrate overall superiority of Endoxifen Hydrochloride over Tamoxifen, a significant observation was made in patients without prior CDK 4/6 inhibitor use – those treated with Endoxifen Hydrochloride showed a significantly longer progression-free survival. [] This finding warrants further investigation to understand the potential benefits of Endoxifen Hydrochloride in specific patient subpopulations.

Q4: How is Endoxifen Hydrochloride metabolized and eliminated from the body?

A: A population pharmacokinetic model was developed to understand Endoxifen Hydrochloride’s behavior in the body. [] This model revealed that weight and race significantly influence Endoxifen Hydrochloride clearance, while aspartate aminotransferase levels impact its absorption rate. [] This information is crucial for optimizing dosing regimens and achieving therapeutic drug levels while minimizing potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

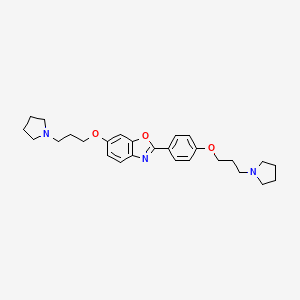

![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)